molecular formula C24H26ClN5O3 B606704 Citarinostat CAS No. 1316215-12-9

Citarinostat

Cat. No. B606704
M. Wt: 467.954
InChI Key: VLIUIBXPEDFJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citarinostat, also known as ACY-241, is an orally available histone deacetylase (HDAC) inhibitor with potential antineoplastic activity . It inhibits the activity of HDACs, leading to an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling, and an altered pattern of gene expression . This results in the inhibition of tumor oncogene transcription, and the selective transcription of tumor suppressor genes, which inhibit tumor cell division and induce tumor cell apoptosis .


Molecular Structure Analysis

Citarinostat belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives . These are compounds containing a pyrimidine ring which bears a carboxylic acid group (or a derivative thereof) .


Chemical Reactions Analysis

Citarinostat is a potent, orally active, and high-selective HDAC6 inhibitor with an IC50 of 2.6 nM . It has IC50s of 35 nM, 45 nM, 46 nM, and 137 nM for HDAC1, HDAC2, HDAC3, and HDAC8, respectively . Citarinostat has anticancer effects .


Physical And Chemical Properties Analysis

Citarinostat has a molecular formula of C24H26ClN5O3 and a molecular weight of 467.95 .

Scientific Research Applications

Application in Lymphoid Malignant Cell Lines

  • Scientific Field: Oncology, specifically lymphoid malignancies .
  • Summary of the Application: Citarinostat, a second-generation, orally administered, HDAC6-selective inhibitor, has been used in combination with Momelotinib, an inhibitor of Janus kinase/signal transducer of transcription-3 (JAK/STAT3) signaling, in lymphoid malignant cell lines . This combination was hypothesized to enhance the efficacy of both drugs without increasing toxicity .
  • Methods of Application: The combination of Citarinostat and Momelotinib was tested in lymphoid cell lines. The treatment showed strong cytotoxicity, significantly reduced mitochondrial membrane potential, down-regulated Bcl-2 and Bcl-xL, and activated caspases 9 and 3 .
  • Results or Outcomes: The combination treatment reduced Bcl-2 expression, activated caspase 3, and significantly inhibited cell viability and clonogenic survival .

Application in Peripheral T-cell Lymphoma (PTCL)

  • Scientific Field: Oncology, specifically peripheral T-cell lymphoma .
  • Summary of the Application: Citarinostat has been used in the treatment of peripheral T-cell lymphomas (PTCLs), a group of highly aggressive malignancies with generally poor prognoses . Citarinostat, in combination with Momelotinib, showed anticancer effects in vitro in hematological malignant cell lines .

Application in Solid Tumor Models

  • Scientific Field: Oncology, specifically solid tumors .
  • Summary of the Application: Citarinostat, an oral inhibitor of histone deacetylases (HDACs) with selectivity for HDAC6, has demonstrated synergistic anticancer activity with paclitaxel in multiple solid tumor models .

Application in Multiple Myeloma

  • Scientific Field: Oncology, specifically multiple myeloma .
  • Summary of the Application: Citarinostat, a second generation HDAC6 selective inhibitor, has been tested in combination with Momelotinib in multiple myeloma cell lines . This combination showed a synergistic effect, leading to a significant reduction in cell viability and clonogenic survival .

Safety And Hazards

Citarinostat is toxic and has minimal toxicity to normal cells . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Relevant Papers

  • "Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study" .
  • "Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination" .
  • "Combination of Momelotinib and Citarinostat Show Strong Synergistic Effects" .

properties

IUPAC Name

2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIUIBXPEDFJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citarinostat

CAS RN

1316215-12-9
Record name Citarinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316215129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citarinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15449
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CITARINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441P620G3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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